

4-Ethynylquinoline: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethynylquinoline**

Cat. No.: **B1315246**

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of **4-Ethynylquinoline**, a heterocyclic aromatic compound of interest to researchers, scientists, and drug development professionals. This document outlines its chemical properties, synthesis, and known biological activities, presenting a consolidated resource for laboratory and research applications.

Core Chemical Data

Quantitative data for **4-Ethynylquinoline** is summarized in the table below for easy reference.

Property	Value
CAS Number	62484-52-0
Molecular Formula	C ₁₁ H ₇ N
Molecular Weight	153.18 g/mol

Synthesis of 4-Ethynylquinoline

The primary method for the synthesis of **4-Ethynylquinoline** is the Sonogashira cross-coupling reaction.^[1] This widely used carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.^[1]

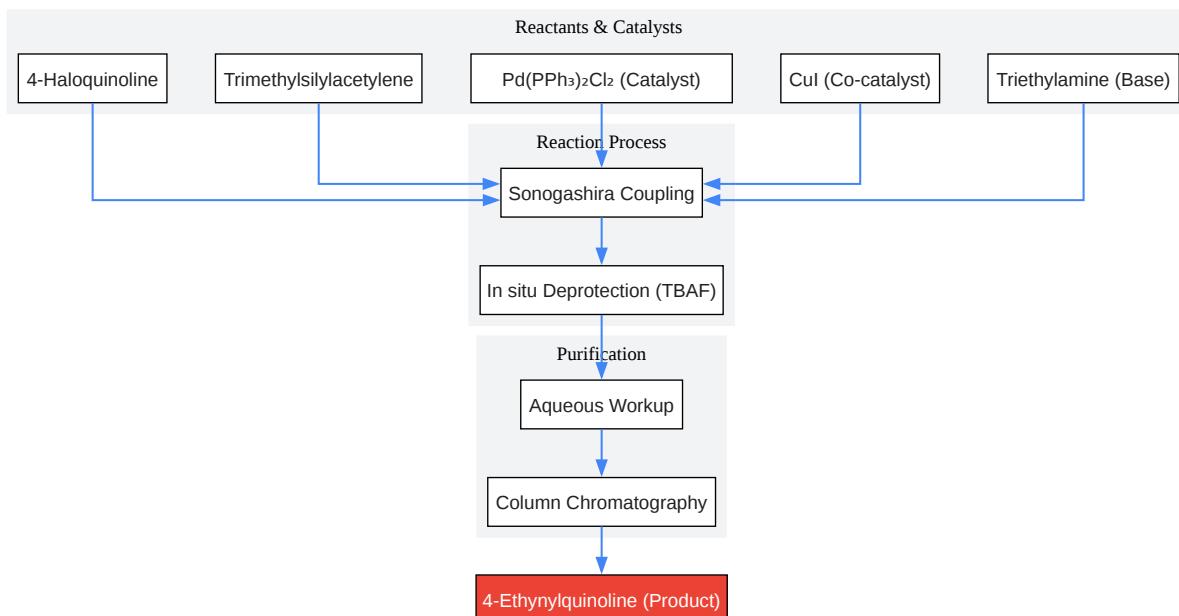
Experimental Protocol: Sonogashira Coupling

The following is a representative experimental protocol for the synthesis of **4-Ethynylquinoline** from a 4-haloquinoline precursor, based on established Sonogashira coupling methodologies.

[2][3]

Materials:

- 4-Iodoquinoline (or 4-Bromoquinoline/4-Chloroquinoline)
- Trimethylsilylacetylene (TMSA)
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Triethylamine (Et_3N)
- Tetrahydrofuran (THF), anhydrous
- Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
- Solvents for workup and purification (e.g., dichloromethane, ethyl acetate, hexane)


Procedure:

- Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodoquinoline (1 equivalent), $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (e.g., 2-5 mol%), and CuI (e.g., 4-10 mol%).
- Solvent and Reagent Addition: Add anhydrous THF and triethylamine to the flask. The mixture is typically stirred at room temperature for a brief period.
- Alkyne Addition: Add trimethylsilylacetylene (e.g., 1.2-1.5 equivalents) dropwise to the reaction mixture.
- Reaction Monitoring: The reaction is stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass

spectrometry (GC-MS) until the starting material is consumed.

- Deprotection: Upon completion of the coupling reaction, the trimethylsilyl protecting group is removed in situ by the addition of a desilylating agent, such as TBAF solution. The reaction is stirred until deprotection is complete, as monitored by TLC.
- Workup: The reaction mixture is quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure **4-Ethynylquinoline**.

Logical Workflow for Sonogashira Synthesis of **4-Ethynylquinoline**

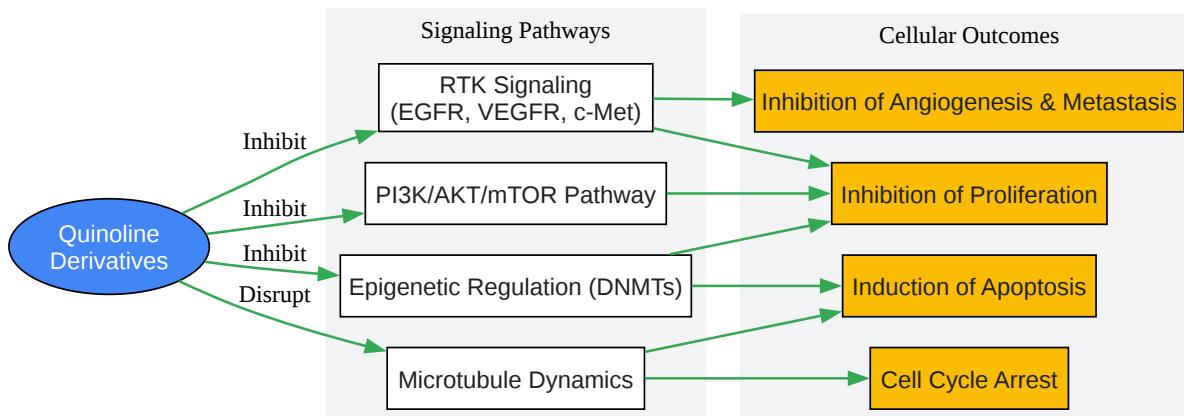
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Ethynylquinoline** via Sonogashira coupling.

Biological Activities and Potential Applications

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.

[4][5][6]


While specific biological data for **4-Ethynylquinoline** is limited in publicly available literature, the quinoline scaffold itself is a key component in numerous FDA-approved drugs.^[7] The ethynyl group at the 4-position offers a reactive handle for further chemical modifications, making **4-Ethynylquinoline** a valuable building block in medicinal chemistry and drug discovery.

Anticancer Potential of Quinoline Derivatives

Numerous quinoline derivatives have demonstrated significant anticancer activity through various mechanisms of action.^{[8][9]} These include:

- Inhibition of Tyrosine Kinases: Certain 4-anilinoquinoline derivatives are known to inhibit receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and c-Met, which are crucial in cancer cell proliferation, angiogenesis, and metastasis.^[10]
- Induction of Autophagy: Some 4,7-disubstituted quinoline derivatives have been shown to induce autophagy in cancer cells by stabilizing the ATG5 protein, leading to tumor growth inhibition.^[11]
- Tubulin Polymerization Inhibition: Quinoline-containing compounds have been identified as inhibitors of tubulin polymerization, a critical process for cell division, thereby leading to cell cycle arrest and apoptosis in cancer cells.^[12]
- DNA Methyltransferase (DNMT) Inhibition: Novel quinoline compounds have been developed as inhibitors of DNMTs, enzymes that play a crucial role in epigenetic gene regulation and are often dysregulated in cancer.^[13]

Signaling Pathways Targeted by Quinoline Derivatives in Cancer

[Click to download full resolution via product page](#)

Caption: Key signaling pathways in cancer cells targeted by various quinoline derivatives.

Antimalarial and Antibacterial Activities

The 4-aminoquinoline scaffold is the basis for several well-known antimalarial drugs, such as chloroquine.[14][15] The mechanism of action is thought to involve the inhibition of heme detoxification in the malaria parasite.[15] Additionally, various quinoline derivatives have demonstrated potent antibacterial activity against a range of pathogenic bacteria.[16]

Conclusion

4-Ethynylquinoline is a valuable chemical entity with a straightforward synthesis via the Sonogashira coupling reaction. While direct biological data on this specific compound is not extensively documented, its quinoline core is a well-established pharmacophore in numerous clinically approved drugs. The presence of the reactive ethynyl group makes **4-Ethynylquinoline** a highly attractive starting material for the synthesis of novel derivatives with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. Further research into the specific biological activities of **4-Ethynylquinoline** and its derivatives is warranted to fully explore its potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of novel 4,7-disubstituted quinoline derivatives as autophagy inducing agents via targeting stabilization of ATG5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights | MDPI [mdpi.com]
- 15. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Ethynylquinoline: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1315246#4-ethynylquinoline-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com